molecular formula C18H30O2 B13975336 11-Hexadecen-7-yn-1-ol, acetate, (11E)- CAS No. 53042-78-7

11-Hexadecen-7-yn-1-ol, acetate, (11E)-

Cat. No.: B13975336
CAS No.: 53042-78-7
M. Wt: 278.4 g/mol
InChI Key: APXMIZDFQAAIJF-VOTSOKGWSA-N
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Description

(E)-11-Hexadecen-7-yn-1-ol acetate is an organic compound characterized by its unique structure, which includes a hexadecene chain with a triple bond at the 7th position and an acetate group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-11-Hexadecen-7-yn-1-ol acetate typically involves a multi-step process. One common method begins with the preparation of the alkyne intermediate, which is then subjected to a series of reactions to introduce the acetate group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (E)-11-Hexadecen-7-yn-1-ol acetate may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(E)-11-Hexadecen-7-yn-1-ol acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.

    Reduction: Reduction reactions can be employed to modify the triple bond, converting it into a double or single bond.

    Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (E)-11-Hexadecen-7-yn-1-ol acetate can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

(E)-11-Hexadecen-7-yn-1-ol acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a signaling molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a bioactive compound.

    Industry: In industrial applications, (E)-11-Hexadecen-7-yn-1-ol acetate is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-11-Hexadecen-7-yn-1-ol acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-11-Hexadecen-7-yn-1-ol acetate include other long-chain alkenes and alkynes with functional groups such as esters, alcohols, and ketones. Examples include:

  • (E)-11-Hexadecen-7-yn-1-ol
  • (E)-11-Hexadecen-7-yn-1-one
  • (E)-11-Hexadecen-7-yn-1-yl acetate

Uniqueness

What sets (E)-11-Hexadecen-7-yn-1-ol acetate apart from these similar compounds is its specific combination of a triple bond at the 7th position and an acetate group at the terminal end. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

53042-78-7

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

[(E)-hexadec-11-en-7-ynyl] acetate

InChI

InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-9,12-17H2,1-2H3/b7-6+

InChI Key

APXMIZDFQAAIJF-VOTSOKGWSA-N

Isomeric SMILES

CCCC/C=C/CCC#CCCCCCCOC(=O)C

Canonical SMILES

CCCCC=CCCC#CCCCCCCOC(=O)C

Origin of Product

United States

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